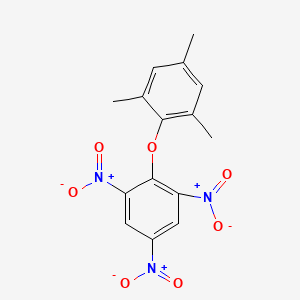
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three methyl groups and a trinitrophenoxy group attached to a benzene ring, making it a subject of interest in organic chemistry.
Preparation Methods
The synthesis of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,3,5-trimethylbenzene followed by the introduction of the trinitrophenoxy group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve large-scale nitration reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of triamino derivatives.
Substitution: The methyl groups and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .
Comparison with Similar Compounds
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene can be compared with similar compounds such as:
1,3,5-Trimethyl-2,4,6-trinitrobenzene: This compound shares a similar nitro group arrangement but lacks the trinitrophenoxy group, making it less versatile in certain applications.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound has bulky tert-butyl groups, which provide different steric and electronic properties compared to this compound
Properties
CAS No. |
17691-66-6 |
|---|---|
Molecular Formula |
C15H13N3O7 |
Molecular Weight |
347.28 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C15H13N3O7/c1-8-4-9(2)14(10(3)5-8)25-15-12(17(21)22)6-11(16(19)20)7-13(15)18(23)24/h4-7H,1-3H3 |
InChI Key |
AMPPQYPXOGUUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















